molecular formula C6H6ClFO4S B14249122 Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate CAS No. 493029-92-8

Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate

Cat. No.: B14249122
CAS No.: 493029-92-8
M. Wt: 228.63 g/mol
InChI Key: RRURSASGNFNKNV-UHFFFAOYSA-N
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Description

Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate is a chemical compound with the molecular formula C6H6ClFO4S. This compound is known for its unique chemical structure, which includes a chlorosulfanyl and fluoro group attached to a methylidene propanedioate backbone . It is used in various scientific research applications due to its distinctive reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate typically involves the reaction of dimethyl malonate with chlorosulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified using techniques such as distillation or crystallization to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in biological pathways and processes . The specific pathways involved depend on the context of its use, such as enzyme inhibition or protein modification.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of chlorosulfanyl and fluoro groups, which confer distinctive reactivity and properties. This makes it valuable in specific research and industrial applications where such characteristics are required .

Properties

CAS No.

493029-92-8

Molecular Formula

C6H6ClFO4S

Molecular Weight

228.63 g/mol

IUPAC Name

dimethyl 2-[chlorosulfanyl(fluoro)methylidene]propanedioate

InChI

InChI=1S/C6H6ClFO4S/c1-11-5(9)3(4(8)13-7)6(10)12-2/h1-2H3

InChI Key

RRURSASGNFNKNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(F)SCl)C(=O)OC

Origin of Product

United States

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